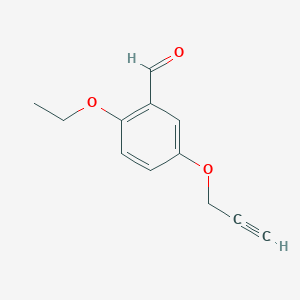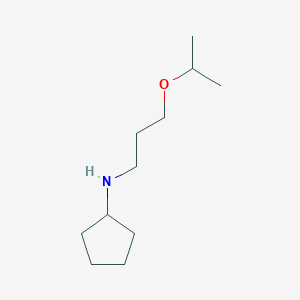
N-(3-propan-2-yloxypropyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-propan-2-yloxypropyl)cyclopentanamine is an organic compound with the molecular formula C11H23NO It is a derivative of cyclopentanamine, where the amine group is substituted with a 3-(propan-2-yloxy)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-propan-2-yloxypropyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 3-(propan-2-yloxy)propyl halide under basic conditions. The reaction can be carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-propan-2-yloxypropyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopentanamine derivatives.
Scientific Research Applications
N-(3-propan-2-yloxypropyl)cyclopentanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-propan-2-yloxypropyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanamine: The parent compound with a simpler structure.
N-(3-propoxypropyl)cyclopentanamine: A similar compound with a propoxy group instead of a propan-2-yloxy group.
N-(3-butoxypropyl)cyclopentanamine: Another derivative with a butoxy group.
Uniqueness
N-(3-propan-2-yloxypropyl)cyclopentanamine is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-(3-propan-2-yloxypropyl)cyclopentanamine |
InChI |
InChI=1S/C11H23NO/c1-10(2)13-9-5-8-12-11-6-3-4-7-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
SFDDDCMZEDUTRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


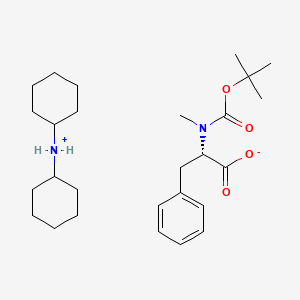
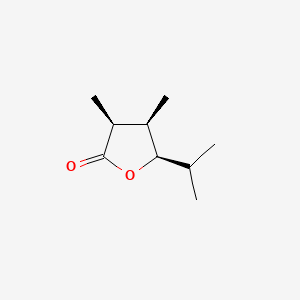

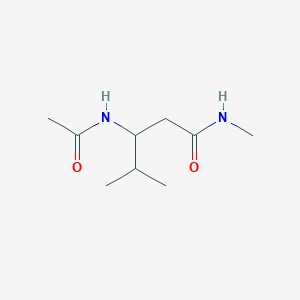

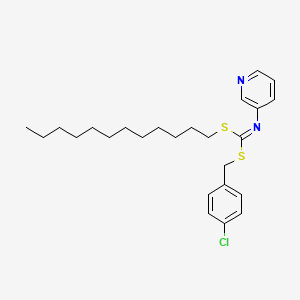
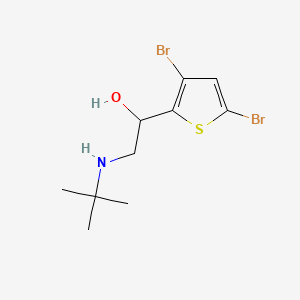
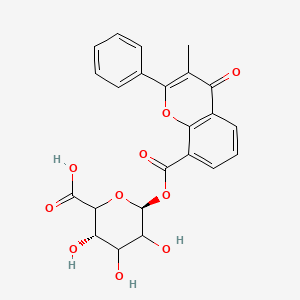
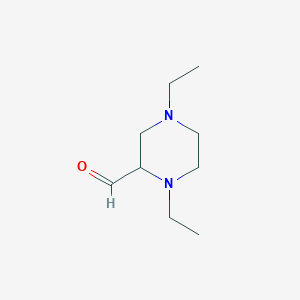
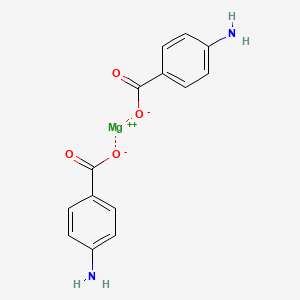
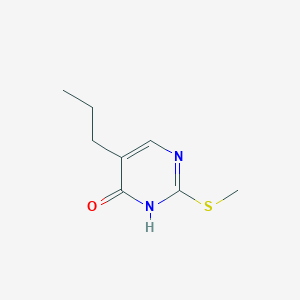
![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
